molecular formula C12H15ClN4 B103545 (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride CAS No. 19010-26-5

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

Cat. No.: B103545
CAS No.: 19010-26-5
M. Wt: 250.73 g/mol
InChI Key: KVFGMHZJTRXVMN-UHFFFAOYSA-N
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Description

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride (CAS 868272-85-9), also known as 3,3'-diaminobenzidine tetrahydrochloride hydrate, is a biphenyl derivative with four amine groups at the 3,3',4,4' positions, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₈Cl₄N₄, with a molecular weight of 360.11 g/mol . The compound decomposes at 245°C and is highly soluble in water due to its ionic hydrochloride form. It is widely used in biochemical research as a chromogenic substrate for peroxidase enzymes in immunohistochemistry and blotting assays .

Properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFGMHZJTRXVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172478
Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Molecular Weight

250.73 g/mol
Source PubChem
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CAS No.

19010-26-5, 7411-49-6
Record name [1,1′-Biphenyl]-3,3′,4,4′-tetramine, hydrochloride (1:?)
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Record name 3,3′-Diaminobenzidine tetrahydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Record name 3,3'-Diaminobenzidine-4HCl
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Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Record name [1,1'-biphenyl]-3,3',4,4'-tetramine hydrochloride
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Preparation Methods

Directed Nitration of Biphenyl Derivatives

Nitration of biphenyl precursors is a classical approach to introduce nitro groups. However, achieving the 3,3',4,4'-tetranitro configuration requires careful directing-group strategies. For example, introducing electron-donating groups (e.g., methoxy) at specific positions can direct nitration to adjacent sites. Subsequent removal of directing groups and reduction of nitro groups yields the tetramine.

A hypothetical route involves:

  • Methoxy-directed nitration : Biphenyl-3,4-dimethoxy derivatives undergo nitration at the 3' and 4' positions.

  • Demethylation : Hydrobromic acid removes methoxy groups, yielding tetranitro intermediates.

  • Catalytic hydrogenation : Palladium on carbon reduces nitro groups to amines under H₂.

This method faces challenges in regioselectivity and demethylation efficiency.

Reductive Amination of Nitro Intermediates

Nitro groups in pre-functionalized biphenyls can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, 3,3',4,4'-tetranitrobiphenyl, synthesized via Ullmann coupling of nitro-substituted iodobenzenes, is reduced to the tetramine. The hydrochloride salt forms via treatment with HCl in ethanol.

Key parameters :

  • Catalyst : Pd/C or Raney Ni for hydrogenation.

  • Solvent : Ethanol or tetrahydrofuran (THF).

  • Temperature : 60–100°C for hydrogenation.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl halides with nitro or protected amine groups can be coupled to construct the biphenyl core. For example:

  • Synthesis of 3-nitro-4-aminophenylboronic acid : Bromination of 3-nitroaniline, followed by borylation.

  • Coupling : Reacting with a second aryl halide under Pd catalysis.

  • Global reduction : Converting nitro groups to amines.

This method offers modularity but requires protection/deprotection steps to prevent side reactions.

Ullmann Coupling for Biphenyl Formation

Ullmann coupling of 3,4-diaminophenyl halides with copper catalysts provides direct access to the biphenyl structure. Post-coupling nitration and reduction yield the tetramine. However, copper residues complicate purification.

Direct Ammoniation Strategies

Buchwald-Hartwig Amination

Introducing amines via palladium-catalyzed C–N coupling avoids pre-functionalized nitro groups. For example, reacting 3,4-dibromobiphenyl with ammonia or amines under Pd/Xantphos catalysis installs amine groups directly. Challenges include controlling quadruple amination and avoiding over-alkylation.

Reaction conditions :

  • Catalyst : Pd₂(dba)₃ with Xantphos.

  • Base : Cs₂CO₃ or KOtBu.

  • Solvent : Toluene or dioxane.

Hydrochloride Salt Formation

The final step involves treating the free base tetramine with hydrochloric acid. Common methods include:

  • Solvent selection : Ethanol, diethyl ether, or water.

  • Stoichiometry : Excess HCl (1.1–2.0 eq) ensures complete protonation.

  • Crystallization : Cooling the reaction mixture induces precipitation, yielding high-purity hydrochloride salt.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range*
Nitration/ReductionHigh regioselectivity with directing groupsMultiple steps, demethylation challenges40–60%
Suzuki CouplingModular, scalableRequires boronic acids, protection steps50–70%
Ullmann CouplingDirect biphenyl formationCopper contamination, high temperatures30–50%
Buchwald-HartwigAvoids nitro intermediatesCostly catalysts, competing side reactions35–55%

*Hypothetical yields based on analogous reactions.

Chemical Reactions Analysis

CGP 41251 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGP 41251 can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .

Scientific Research Applications

Anticancer Research

CGP 41251 has emerged as a promising candidate in cancer research due to its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. Initially identified as an inhibitor of protein kinase C (PKC), it plays a crucial role in regulating cellular processes such as growth and apoptosis.

Key Findings:

  • Mechanism of Action: CGP 41251 targets various kinases that are pivotal in cancer progression. By inhibiting these enzymes, it may reduce tumor proliferation and metastasis.
  • Case Studies: Research indicates that CGP 41251 effectively reduces the viability of cancer cells in vitro and shows potential for further development into therapeutic agents .

Immunohistochemistry

Another significant application of CGP 41251 is in the field of immunohistochemistry (IHC). It serves as a substrate for peroxidase enzymes, facilitating the visualization of specific proteins within tissue samples.

Applications in IHC:

  • Detection of Biomarkers: CGP 41251 is utilized to detect hydrogen peroxide in various biological samples, enhancing the sensitivity of IHC assays .
  • Research Studies: It has been successfully applied in the immunocytochemistry of muscle-derived stem cells (MDSCs) and other tissues, allowing researchers to study cellular behavior and differentiation pathways .

While CGP 41251 shows promise in various applications, safety considerations are paramount due to its toxicity profile. It is classified as dangerous if inhaled or ingested and can irritate skin and eyes . Proper safety protocols must be adhered to when handling this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Biphenyl Diamines/Tetramines

3,3',5,5'-Tetramethylbenzidine Dihydrochloride
  • CAS : 612-82-8
  • Formula : C₁₆H₂₂Cl₂N₂
  • Functional Groups : Two amine groups at 4,4' positions; methyl groups at 3,3',5,5' positions.
  • Properties : Higher thermal stability (melting point ~361°C) due to methyl substitution .
  • Applications : Common substrate in ELISA for detecting horseradish peroxidase activity .
  • Key Difference : Methyl groups enhance electron-donating effects, increasing electrochemical sensitivity compared to the tetramine structure of the target compound.
3,3'-Dichlorobenzidine Dihydrochloride
  • CAS : 612-83-9
  • Formula : C₁₂H₁₀Cl₄N₂
  • Functional Groups : Two amine groups at 4,4' positions; chlorine substituents at 3,3' positions.
  • Properties : Chlorine atoms increase molecular weight (328.03 g/mol) and hydrophobicity.
  • Applications: Industrial intermediate in dye synthesis; classified as a carcinogen (IARC Group 1) .
  • Key Difference : Chlorine substitution introduces toxicity risks absent in the tetramine hydrochloride, limiting its biochemical applications.
3,3'-Dimethylbenzidine Dihydrochloride (o-Tolidine Dihydrochloride)
  • CAS : 612-82-8
  • Formula : C₁₄H₁₇ClN₂
  • Functional Groups : Two amine groups at 4,4' positions; methyl groups at 3,3' positions.
  • Properties : Melting point of 205.1°C ; vapor pressure of 2.14×10⁻⁵ mmHg at 25°C .
  • Applications: Historical use in colorimetric detection; now restricted due to carcinogenicity .
  • Key Difference : Fewer amine groups reduce its utility in multi-step conjugation reactions compared to the tetramine.

Carboxylate Derivatives

1,1'-Biphenyl-3,3',4,4'-tetracarboxylate
  • Formula : C₁₆H₈O₈
  • Functional Groups : Four carboxylate groups.
  • Properties : High polarity and solubility in polar solvents.
  • Applications : Studied as an organic electrode material in lithium-ion batteries due to redox-active carboxylate groups .
  • Key Difference : Carboxylates enable energy storage applications, contrasting with the amine-driven biochemical uses of the target compound.

Chlorinated Biphenyls

3,3',4,4'-Tetrachlorobiphenyl (PCB 77)
  • CAS : 32598-13-3
  • Formula : C₁₂H₆Cl₄
  • Functional Groups : Four chlorine atoms at 3,3',4,4' positions.
  • Properties : Persistent environmental pollutant; lipophilic and bioaccumulative.
  • Applications: None; regulated due to toxicity (endocrine disruption, carcinogenicity) .
  • Key Difference : Lack of functional groups like amines or carboxylates limits utility to industrial byproduct studies.

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Formula Molecular Weight (g/mol) Functional Groups Key Applications
(1,1'-Biphenyl)-3,3',4,4'-tetramine HCl 868272-85-9 C₁₂H₁₈Cl₄N₄ 360.11 4 -NH₂, 4 HCl Biochemical assays
3,3',5,5'-Tetramethylbenzidine HCl 612-82-8 C₁₆H₂₂Cl₂N₂ 313.27 2 -NH₂, 4 -CH₃, 2 HCl ELISA
3,3'-Dichlorobenzidine HCl 612-83-9 C₁₂H₁₀Cl₄N₂ 328.03 2 -NH₂, 2 -Cl, 2 HCl Dye intermediate
3,3',4,4'-Tetrachlorobiphenyl 32598-13-3 C₁₂H₆Cl₄ 291.98 4 -Cl Pollutant studies

Table 2: Thermal and Solubility Properties

Compound Decomposition (°C) Solubility Toxicity Profile
(1,1'-Biphenyl)-3,3',4,4'-tetramine HCl 245 High (water) Moderate (lab use)
3,3'-Dichlorobenzidine HCl N/A Moderate (DMSO) Carcinogenic
o-Tolidine Dihydrochloride 361 Low (organic solvents) Carcinogenic
PCB 77 N/A Insoluble (lipids) Highly toxic

Biological Activity

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride, commonly referred to as benzidine hydrochloride, is a chemical compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and relevant case studies.

  • Molecular Formula : C12H12N2·2HCl
  • Molecular Weight : 257.16 g/mol
  • Solubility : Soluble in water and ethanol
  • Appearance : Crystalline solid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Carcinogenic Potential : Benzidine and its derivatives are classified as potential human carcinogens. Studies have shown that exposure to benzidine can lead to the development of bladder cancer due to its mutagenic properties . The compound's ability to form DNA adducts is a significant mechanism underlying its carcinogenicity.
  • Immunotoxicity : Research indicates that benzidine can adversely affect the immune system. It has been shown to alter lymphocyte function and cytokine production in animal models . This immunotoxicity raises concerns about the long-term health effects of exposure in occupational settings.
  • Genotoxicity : Benzidine is known for its genotoxic effects, which include DNA damage and chromosomal aberrations. Studies have demonstrated that it induces oxidative stress and DNA strand breaks in various cell lines .

Case Studies

  • Occupational Exposure and Health Outcomes :
    A study involving workers in the dye industry highlighted a significant correlation between benzidine exposure and increased incidence of bladder cancer. The cohort showed a higher prevalence of urothelial carcinoma compared to the general population .
  • Animal Studies on Toxicity :
    In rodent models, administration of benzidine resulted in dose-dependent tumor formation in the bladder. Histopathological examinations revealed transitional cell carcinoma as a common outcome following prolonged exposure .

Pharmacological Activities

The pharmacological activities associated with this compound include:

  • Antimicrobial Activity : Some studies suggest that benzidine derivatives exhibit antimicrobial properties against various pathogens; however, these findings are overshadowed by the compound's toxicity profile .
  • Antioxidant Activity : Certain derivatives have been investigated for their antioxidant capabilities, which may counteract some of the oxidative stress induced by benzidine itself. However, these effects are not well characterized and require further research .

Toxicological Profile

The toxicological profile of benzidine highlights several critical health risks:

Health Effect Description
CarcinogenicityClassified as a Group 1 carcinogen by IARC
GenotoxicityInduces DNA damage and chromosomal alterations
ImmunotoxicityAlters immune responses and cytokine production
Acute ToxicityCauses irritation to skin and mucous membranes

Q & A

Q. What are the recommended safety protocols for handling (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride in laboratory settings?

  • Methodological Answer : Based on its GHS classification, researchers must:
  • Use PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ensure ventilation : Local exhaust systems to minimize inhalation of dust/aerosols .
  • Implement emergency measures : Immediate flushing of eyes (15+ minutes with water) and decontamination of skin using soap/water .
  • Store in dry conditions away from ignition sources, with secondary containment to prevent environmental release .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic proton environments and amine proton shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns matching the tetramine backbone .
  • Infrared (IR) Spectroscopy : Identify N–H stretching (3100–3500 cm1^{-1}) and aromatic C=C vibrations (1450–1600 cm1^{-1}) .

Q. How can researchers optimize synthesis routes to improve yield and purity?

  • Methodological Answer :
  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
  • Purification : Column chromatography with silica gel (eluent: methanol/dichloromethane gradient) to isolate the hydrochloride salt .
  • Quality Control : Monitor reaction progress via TLC (Rf_f comparison against standards) .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states in amine-mediated coupling reactions .
  • Reaction Path Search Tools : Software like GRRM or AFIR to explore potential energy surfaces and identify low-energy pathways .
  • Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in experimental data, such as unexpected reactivity trends?

  • Methodological Answer :
  • Replication : Repeat experiments under identical conditions to rule out procedural errors .
  • Sensitivity Analysis : Use Monte Carlo simulations to assess how input uncertainties (e.g., reagent purity) affect outcomes .
  • Cross-Validation : Compare results with alternative characterization methods (e.g., X-ray crystallography vs. NMR) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH Titration Studies : Measure solubility and precipitate formation across pH 2–12 to identify stability thresholds .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition onset temperatures .

Q. How can AI-driven tools enhance the design of experiments (DoE) for this compound?

  • Methodological Answer :
  • Machine Learning (ML) Models : Train algorithms on historical data to predict optimal reaction conditions (e.g., solvent selection) .
  • Autonomous Laboratories : Integrate robotic platforms with real-time analytics (e.g., inline NMR) for iterative optimization .
  • Data Feedback Loops : Use experimental results to refine computational models, improving predictive accuracy .

Q. What analytical approaches quantify this compound in complex biological or environmental matrices?

  • Methodological Answer :
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Employ hydrophilic interaction chromatography (HILIC) to separate polar amines from matrix interferents .
  • Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., C18/SCX) for pre-concentration and cleanup .
  • Internal Standards : Isotopically labeled analogs (e.g., 13C^{13}C-biphenyl derivatives) for precise quantification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
Reactant of Route 2
(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

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